1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene (CAS 1202644-20-9) is a halogenated aromatic building block with the molecular formula C10H8ClF3 and a molecular weight of 220.62 g/mol. The compound features a 1,3,5-trisubstituted benzene core bearing a chlorine atom (a leaving group for cross-coupling), a cyclopropyl ring (providing conformational constraint and metabolic stability), and a trifluoromethyl group (enhancing lipophilicity and metabolic resistance).

Molecular Formula C10H8ClF3
Molecular Weight 220.62 g/mol
CAS No. 1202644-20-9
Cat. No. B8218664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene
CAS1202644-20-9
Molecular FormulaC10H8ClF3
Molecular Weight220.62 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=CC(=C2)Cl)C(F)(F)F
InChIInChI=1S/C10H8ClF3/c11-9-4-7(6-1-2-6)3-8(5-9)10(12,13)14/h3-6H,1-2H2
InChIKeyLPQGLBHZIKDZNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene (CAS 1202644-20-9): Structural and Physicochemical Baseline for Procurement Evaluation


1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene (CAS 1202644-20-9) is a halogenated aromatic building block with the molecular formula C10H8ClF3 and a molecular weight of 220.62 g/mol . The compound features a 1,3,5-trisubstituted benzene core bearing a chlorine atom (a leaving group for cross-coupling), a cyclopropyl ring (providing conformational constraint and metabolic stability), and a trifluoromethyl group (enhancing lipophilicity and metabolic resistance) . Its predicted boiling point is 196.9±40.0 °C and predicted density is 1.354±0.06 g/cm³ . Commercially available purities typically range from 95% to 98% .

Why 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene Cannot Be Casually Substituted: Key Differentiation Drivers


This compound occupies a distinct chemical space defined by the precise 1,3,5-substitution pattern on the benzene ring. The regioisomeric 1-chloro-2-cyclopropyl-4-(trifluoromethyl)benzene (CAS 1434128-05-8) differs in both steric and electronic properties, which can alter cross-coupling reactivity and the geometry of downstream products . The bromo analog (CAS 1353855-56-7, MW 265.07) offers higher reactivity in oxidative addition but at the cost of increased molecular weight and potentially different impurity profiles . The non-cyclopropyl analog 1,3-dichloro-5-(trifluoromethyl)benzene (CAS 54773-20-5) lacks the conformational rigidity and metabolic shielding conferred by the cyclopropyl group [1]. These differences are non-trivial for structure-activity relationships in medicinal chemistry and for physicochemical property tuning in agrochemical development.

1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene: Quantitative Differentiation Evidence Against Closest Analogs


Regiochemical Differentiation: 1,3,5- vs. 1,2,4-Substitution Pattern Affects Physicochemical Properties

The target compound (1,3,5-substitution) exhibits a predicted boiling point of 196.9±40.0 °C, compared to 193.6±40.0 °C for the 1,2,4-regioisomer (CAS 1434128-05-8), a difference of approximately 3.3 °C . The predicted density is identical at 1.354±0.06 g/cm³. The symmetrical 1,3,5-substitution pattern places the chlorine atom meta to both the cyclopropyl and trifluoromethyl groups, resulting in distinct electronic effects compared to the 1,2,4-isomer where the chlorine is ortho to the cyclopropyl group. This electronic difference influences the reactivity of the chloro substituent in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, as the meta relationship reduces direct conjugation effects between substituents .

Medicinal Chemistry Agrochemical Synthesis Structure-Activity Relationship

Halogen Leaving Group Differentiation: Chloro vs. Bromo Reactivity in Cross-Coupling

The target compound (MW 220.62, chlorine leaving group) is differentiated from its bromo analog 1-bromo-3-cyclopropyl-5-(trifluoromethyl)benzene (CAS 1353855-56-7, MW 265.07) by a molecular weight difference of 44.45 g/mol (approximately 20% lower for the chloro compound) . The lower molecular weight of the chloro analog is advantageous for fragment-based drug discovery where ligand efficiency metrics penalize heavier halogens. Bromine generally exhibits faster oxidative addition rates with Pd(0) catalysts compared to chlorine (class-level reactivity trend: I > Br > Cl), making the chloro compound better suited for sequential or chemoselective cross-coupling strategies where controlled reactivity is required [1].

Organic Synthesis Cross-Coupling Suzuki-Miyaura

Cyclopropyl Ring Position: Direct Aryl Substitution vs. Cyclopropyl-Trifluoromethyl Fusion

The target compound features a cyclopropyl ring directly attached to the benzene ring at the 3-position, with a separate trifluoromethyl group at the 5-position. This is structurally distinct from the isomer 1-chloro-3-(1-trifluoromethyl-cyclopropyl)-benzene (CAS 1936191-72-8), where the trifluoromethyl group is attached to the cyclopropyl ring itself . Both isomers share the molecular formula C10H8ClF3 and molecular weight of 220.62, but differ fundamentally in the spatial relationship between the cyclopropyl and trifluoromethyl groups. In the target compound, these groups are in a meta relationship across the benzene ring; in the isomer, they are geminally substituted on the same cyclopropyl carbon, creating a markedly different three-dimensional pharmacophore .

Structural Isomerism Conformational Analysis Drug Design

Biological Activity of Derived Scaffolds: CB1 Receptor Agonism from 3-Cyclopropyl-5-(trifluoromethyl)phenyl Derivatives

A sulfonamide derivative synthesized from the 3-cyclopropyl-5-(trifluoromethyl)phenyl scaffold (accessible from the target chloro compound via sulfonylation) demonstrated potent cannabinoid CB1 receptor agonism with an EC50 of 1.30 nM at human recombinant CB1R and 4.40 nM at rat recombinant CB1R, measured by inhibition of forskolin-stimulated cAMP in CHO cells [1]. While this data is for a downstream derivative rather than the target compound itself, it establishes the biological relevance of the 3-cyclopropyl-5-(trifluoromethyl)phenyl substructure. No comparable CB1 activity data is publicly available for derivatives of the 1,2,4-regioisomer or the non-cyclopropyl analog, making cross-comparison impossible at this time.

Cannabinoid Receptor GPCR Agonism Medicinal Chemistry

Cyclopropyl vs. Non-Cyclopropyl Analog: Impact on Conformational Constraint and Metabolic Stability

Comparison of the target compound with 1,3-dichloro-5-(trifluoromethyl)benzene (CAS 54773-20-5) reveals the key structural differentiation: replacement of one chlorine atom with a cyclopropyl group. The cyclopropyl ring introduces conformational constraint (restricted bond rotation) and provides a metabolically stable sp³-rich motif, whereas the dichloro analog presents two equivalent reactive sites that can complicate chemoselective transformations [1]. In GPR119 agonist programs at Merck, the introduction of a cyclopropyl restriction into lead scaffolds led to improved physical properties and selectivity, supporting the general principle that cyclopropyl incorporation is a validated strategy for property optimization . However, no direct experimental comparison between the target compound and the dichloro analog has been published.

Drug Metabolism Conformational Restriction Lead Optimization

Optimal Procurement Scenarios for 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene Based on Evidence


GPCR Agonist Lead Optimization Requiring Sub-nanomolar Potency

For medicinal chemistry programs targeting G-protein coupled receptors such as CB1 or GPR119, this building block provides access to the 3-cyclopropyl-5-(trifluoromethyl)phenyl scaffold. As demonstrated by the sulfonamide derivative (human CB1R EC50 = 1.30 nM), this scaffold can support sub-nanomolar agonist potency when appropriately elaborated [1]. The chloro substituent serves as a versatile handle for Suzuki-Miyaura, Buchwald-Hartwig, or sulfonylation reactions. Procurement is indicated when the program requires a conformationally constrained, metabolically stable aryl building block with differentiated synthetic handles and demonstrated biological validation.

Sequential Chemoselective Cross-Coupling Requiring Controlled Halogen Reactivity

When a synthetic route demands differentiated reactivity at two aryl positions, the chloro substituent on this compound offers controlled, less reactive behavior in palladium-catalyzed cross-coupling compared to bromo or iodo analogs [1]. This enables sequential coupling strategies where the chloro group remains intact during an initial transformation at another position (e.g., via C-H activation of the cyclopropyl-adjacent site), then participates in a subsequent coupling step. This scenario justifies procurement over the bromo analog when chemoselectivity is critical and molecular weight minimization is desired (Δ MW = -44.45 g/mol vs. bromo analog) .

Agrochemical Intermediate Requiring Balanced Lipophilicity and Metabolic Stability

The combination of a trifluoromethyl group (enhancing lipophilicity and metabolic resistance) with a cyclopropyl ring (providing conformational constraint) makes this compound a viable intermediate for agrochemical discovery programs targeting pesticides or fungicides [1]. The 1,3,5-substitution pattern offers a distinct vector arrangement compared to 1,2,4-regioisomers, which can be critical for target-site binding in agrochemical targets. The predicted boiling point of 196.9 °C and density of 1.354 g/cm³ provide guidance for process chemistry scale-up considerations .

Fragment-Based Drug Discovery with Ligand Efficiency Constraints

For fragment-based approaches where every heavy atom counts toward ligand efficiency metrics, this compound (MW 220.62, 14 heavy atoms) offers a 16.8% molecular weight advantage over the corresponding bromo analog (MW 265.07, 15 heavy atoms) [1]. The chloro substituent provides sufficient reactivity for fragment elaboration while the cyclopropyl and trifluoromethyl groups contribute valuable three-dimensionality and lipophilicity without excessive molecular weight penalty. Procurement is strongly indicated over the bromo analog when the program is operating under strict molecular weight constraints (e.g., lead-like criteria: MW < 350).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-3-cyclopropyl-5-(trifluoromethyl)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.